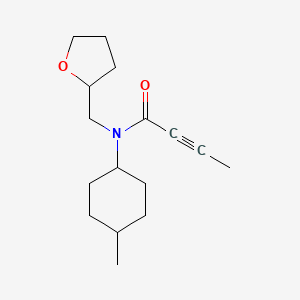
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of indane derivatives. Indanes are characterized by a fused cyclopentane and benzene ring structure, which imparts unique chemical and biological properties to the compound[_{{{CITATION{{{_1{2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO2,3 ...
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the indane core. One common approach is the cyclization of appropriate precursors to form the indane ring, followed by functional group modifications to introduce the hydroxy and methoxy groups. The final step involves the coupling of the indane derivative with 3-(4-methoxyphenyl)propanoic acid to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the hydroxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted indane derivatives.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and antioxidant properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of various diseases, such as cancer, inflammation, and microbial infections.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.
Receptors: It can bind to specific receptors, triggering signaling pathways that result in therapeutic outcomes.
Pathways: It may modulate various biochemical pathways, such as those involved in inflammation, cell proliferation, and microbial resistance.
Comparaison Avec Des Composés Similaires
Indole derivatives
2,3-Dihydro-1H-inden-1-one derivatives
Other amide compounds with similar molecular frameworks
Propriétés
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-24-18-9-6-15(7-10-18)8-11-19(22)21-14-20(23)12-16-4-2-3-5-17(16)13-20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVBCBFZIFRWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)

![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
![N'-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2665295.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)

![2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2665298.png)



![N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2665305.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2665310.png)
